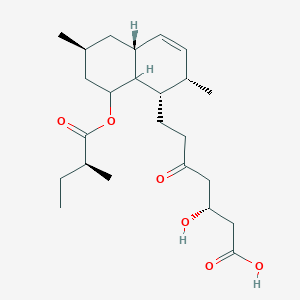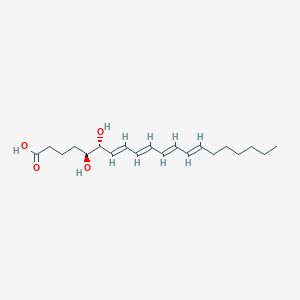
15-deoxy-LXA4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-deoxy-LXA4, also known as 15-deoxy-lipoxin A4, is a metabolite derived from arachidonic acid. It belongs to the class of bioactive lipid mediators known as lipoxins. Lipoxins are involved in the resolution of inflammation and have significant immunomodulatory properties. This compound is particularly noted for its anti-inflammatory effects and its role in regulating immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15-deoxy-LXA4 typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenase enzymes. The process includes the sequential metabolism by 5-lipoxygenase and either 12-lipoxygenase or 15-lipoxygenase. This enzymatic pathway is crucial for the production of lipoxins, including this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biotechnological processes to harness the enzymatic pathways. This may include the use of genetically engineered microorganisms or cell cultures that express the necessary lipoxygenase enzymes to produce this compound in larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 15-deoxy-LXA4 undergoes various chemical reactions, including:
Oxidation: Conversion to 15-keto-lipoxin A4 through the action of enzymes like hydroxyprostaglandin dehydrogenase.
Reduction: Potential reduction reactions involving the hydroxyl groups present in the molecule.
Substitution: Reactions involving the substitution of functional groups, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidation: Enzymes such as hydroxyprostaglandin dehydrogenase.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
15-keto-lipoxin A4: A major product formed through the oxidation of this compound.
Wissenschaftliche Forschungsanwendungen
15-deoxy-LXA4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid mediator pathways and their synthetic analogs.
Biology: Investigated for its role in immune cell regulation and inflammation resolution.
Industry: Potential applications in the development of anti-inflammatory drugs and therapeutic agents.
Wirkmechanismus
15-deoxy-LXA4 exerts its effects through interaction with specific receptors on immune cells. It binds to G protein-coupled receptors, such as ALXR, leading to the modulation of various signaling pathways. These pathways include the inhibition of nuclear factor κB (NF-κB) and activator protein-1 (AP-1), which are involved in the expression of inflammatory genes. By regulating these pathways, this compound helps to dampen inflammation and promote tissue repair .
Similar Compounds:
Lipoxin A4 (LXA4): Another lipoxin with similar anti-inflammatory properties.
15-epi-LXA4: An epimer of lipoxin A4 with potent anti-inflammatory effects.
Lipoxin B4 (LXB4): A positional isomer of lipoxin A4 with similar biological activities
Uniqueness: this compound is unique due to its specific structural features and its potent anti-inflammatory properties. Unlike other lipoxins, it has a deoxygenated position at carbon 15, which contributes to its distinct biological activities and therapeutic potential .
Eigenschaften
Molekularformel |
C20H32O4 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(5S,6R,7E,9E,11E,13E)-5,6-dihydroxyicosa-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h7-13,15,18-19,21-22H,2-6,14,16-17H2,1H3,(H,23,24)/b8-7+,10-9+,12-11+,15-13+/t18-,19+/m1/s1 |
InChI-Schlüssel |
SJIRTDBAYKOBAL-COJKCNNISA-N |
Isomerische SMILES |
CCCCCC/C=C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCCC=CC=CC=CC=CC(C(CCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



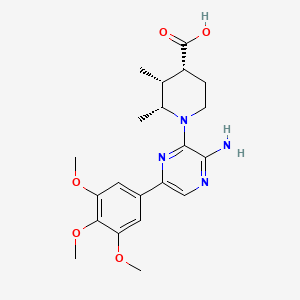
![8-[(1R)-1,2-dihydroacenaphthylen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10773183.png)
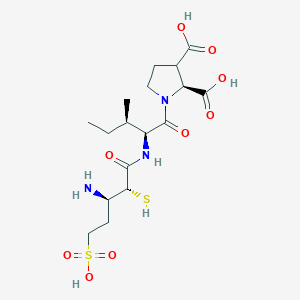
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium](/img/structure/B10773187.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide](/img/structure/B10773194.png)
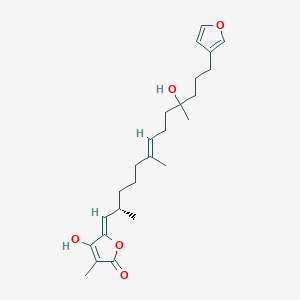
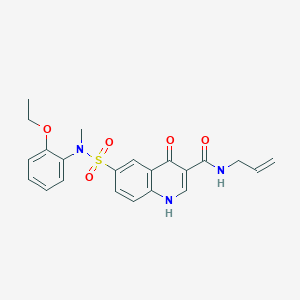
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10773223.png)

![2-[4-(2-Benzothiazolyl)phenyl]-4-methylmorpholin-2-ol](/img/structure/B10773237.png)

![3-Biphenyl-4-ylethynyl-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B10773246.png)
![(3R,6E)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773250.png)
